molecular formula C18H13NO3S2 B11648942 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

Cat. No.: B11648942
M. Wt: 355.4 g/mol
InChI Key: GWRKUNVTQPWWHG-GDNBJRDFSA-N
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Description

2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate typically involves the condensation of a thiazolidine derivative with a benzoate ester. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature may be maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in monitoring and adjusting the reaction parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.

    Benzoate esters: Compounds like methyl benzoate and ethyl benzoate, which are used in fragrances and as solvents.

Uniqueness

2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is unique due to its combination of a thiazolidine ring and a benzoate ester. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13NO3S2

Molecular Weight

355.4 g/mol

IUPAC Name

[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C18H13NO3S2/c1-11-6-8-12(9-7-11)17(21)22-14-5-3-2-4-13(14)10-15-16(20)19-18(23)24-15/h2-10H,1H3,(H,19,20,23)/b15-10-

InChI Key

GWRKUNVTQPWWHG-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)NC(=S)S3

Origin of Product

United States

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